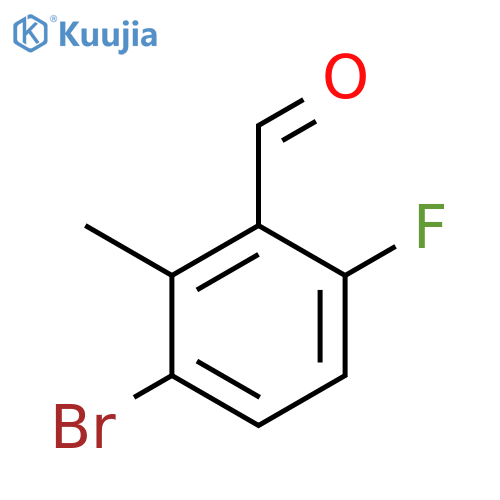

Cas no 1785354-53-1 (3-Bromo-6-fluoro-2-methylbenzaldehyde)

1785354-53-1 structure

商品名:3-Bromo-6-fluoro-2-methylbenzaldehyde

CAS番号:1785354-53-1

MF:C8H6BrFO

メガワット:217.035045146942

MDL:MFCD28404915

CID:5005685

PubChem ID:84785017

3-Bromo-6-fluoro-2-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-fluoro-2-methylbenzaldehyde

- 3-Bromo-6-fluoro-2-methyl-benzaldehyde

- 1785354-53-1

- Z3243614040

- SCHEMBL15748351

- MFCD28404915

- DB-165649

- EN300-6505414

- A1-23669

-

- MDL: MFCD28404915

- インチ: 1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3

- InChIKey: XXNWYNYTRIRTOX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(C=O)=C1C)F

計算された属性

- せいみつぶんしりょう: 215.95861g/mol

- どういたいしつりょう: 215.95861g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-Bromo-6-fluoro-2-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505414-0.25g |

3-bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 0.25g |

$494.0 | 2023-07-08 | |

| Enamine | EN300-6505414-5.0g |

3-bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 5.0g |

$2900.0 | 2023-07-08 | |

| Alichem | A010008557-1g |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 97% | 1g |

1,460.20 USD | 2021-07-06 | |

| Enamine | EN300-6505414-10.0g |

3-bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 10.0g |

$4299.0 | 2023-07-08 | |

| Aaron | AR01O6GD-100mg |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 100mg |

$503.00 | 2025-03-11 | |

| Aaron | AR01O6GD-250mg |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 250mg |

$471.00 | 2025-02-14 | |

| Crysdot LLC | CD12131337-1g |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 97% | 1g |

$784 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1257367-250mg |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 250mg |

$500 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1257367-250mg |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 95% | 250mg |

$500 | 2025-02-25 | |

| Apollo Scientific | PC99380-250mg |

3-Bromo-6-fluoro-2-methylbenzaldehyde |

1785354-53-1 | 250mg |

£219.00 | 2025-02-22 |

3-Bromo-6-fluoro-2-methylbenzaldehyde 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1785354-53-1 (3-Bromo-6-fluoro-2-methylbenzaldehyde) 関連製品

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1785354-53-1)3-Bromo-6-fluoro-2-methylbenzaldehyde

清らかである:99%

はかる:250mg

価格 ($):222.0